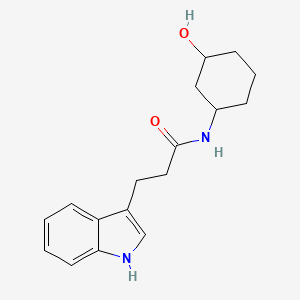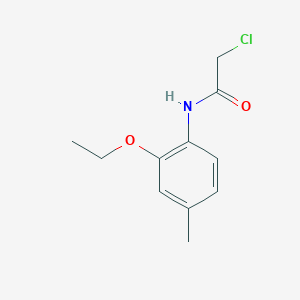![molecular formula C11H11Cl2NO3 B7575974 3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid](/img/structure/B7575974.png)
3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the 1980s and has since been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes.
Mécanisme D'action
3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid acts as a non-competitive antagonist of the NMDA receptor by binding to the ion channel pore and preventing the influx of calcium ions. This results in the inhibition of excitatory neurotransmission and the induction of neuronal apoptosis. The blockade of NMDA receptors by 3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid has been shown to have both beneficial and detrimental effects on neuronal function, depending on the context and duration of exposure.
Biochemical and Physiological Effects:
3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid has been shown to have a wide range of biochemical and physiological effects on the nervous system. It has been implicated in the regulation of neurotransmitter release, synaptic plasticity, and neuronal survival. 3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid has also been shown to modulate the activity of various intracellular signaling pathways, including the cyclic AMP response element-binding protein (CREB) and the mitogen-activated protein kinase (MAPK) pathways.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, its ability to induce neuronal apoptosis, and its ability to modulate intracellular signaling pathways. However, there are also several limitations to its use, including its potential toxicity and the need for careful control of exposure duration and concentration.
Orientations Futures
There are several future directions for research on 3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid and the NMDA receptor. One area of interest is the development of novel compounds that target specific subtypes of NMDA receptors and have fewer side effects than 3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid. Another area of interest is the investigation of the role of NMDA receptors in neuroinflammation and neurodegenerative diseases. Finally, the development of new techniques for the delivery of 3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid to specific regions of the brain could lead to new insights into the function of NMDA receptors in different brain regions.
Méthodes De Synthèse
3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid can be synthesized using a multistep process starting from 2,5-dichlorobenzoyl chloride and methylamine. The final product is obtained through a reaction between the intermediate and 3-bromopropanoic acid. The synthesis of 3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid is a complex process that requires careful control of reaction conditions and purification steps to obtain high yields and purity.
Applications De Recherche Scientifique
3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to be a valuable tool for investigating the mechanisms underlying learning and memory, synaptic plasticity, pain perception, and neurodegenerative diseases.
Propriétés
IUPAC Name |
3-[(2,5-dichlorobenzoyl)-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-14(5-4-10(15)16)11(17)8-6-7(12)2-3-9(8)13/h2-3,6H,4-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATNBOFXQAFHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)

![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid](/img/structure/B7575919.png)
![Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate](/img/structure/B7575938.png)
![3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7575941.png)
![2-chloro-N-[3-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B7575969.png)

![3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7575977.png)

![3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid](/img/structure/B7575993.png)

![3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576011.png)